Fmoc-L-Phe(3,5-Me2)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Fmoc-L-Phe(3,5-Me2)-OH is a useful research compound. Its molecular formula is C26H25NO4 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.17835828 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Fmoc-L-Phe(3,5-Me2)-OH, a derivative of phenylalanine, is notable for its applications in peptide synthesis and potential biological activities. This article explores the compound's biological activity, focusing on its role in peptide synthesis, structural biology, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Fmoc Group : Provides protection during peptide synthesis.
- 3,5-Dimethyl Substitution : Enhances hydrophobicity and may influence biological interactions.
The molecular formula is C19H23N1O4, with a molecular weight of 345.39 g/mol. The presence of the dimethyl groups on the aromatic ring can affect the compound's steric and electronic properties, which are crucial for its biological activity.
Applications in Peptide Synthesis
This compound is primarily utilized in solid-phase peptide synthesis (SPPS) . Its advantages include:
- High Yield and Purity : The Fmoc protecting group allows for efficient coupling reactions while minimizing side reactions.
- Stability : The compound's structure enhances the stability of peptides against enzymatic degradation, making it suitable for therapeutic applications .
Table 1: Comparison of this compound with Other Amino Acids
Property | This compound | Fmoc-L-Phe-OH | Fmoc-L-Thr-OH |
---|---|---|---|
Molecular Weight (g/mol) | 345.39 | 303.35 | 263.25 |
Yield in SPPS (%) | High | Moderate | High |
Stability to Hydrolysis | High | Moderate | Low |
Hydrophobicity | High | Moderate | Low |
Biological Activity and Therapeutic Potential
Recent studies have indicated that derivatives of phenylalanine, including this compound, exhibit various biological activities:
- Antimicrobial Activity : Some studies suggest that phenylalanine derivatives can inhibit bacterial growth. The dimethyl substitution may enhance this effect by increasing lipophilicity .
- Cell Signaling : Peptides synthesized using this compound have been shown to interact with cell surface receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis .
- Drug Delivery Systems : The ability to conjugate peptides with biomolecules makes this compound a candidate for targeted drug delivery systems .
Case Studies
Case Study 1: Antimicrobial Peptide Development
In a recent study on antimicrobial peptides synthesized using this compound, researchers found that these peptides exhibited significant activity against gram-positive bacteria. The dimethyl groups were hypothesized to enhance membrane penetration due to increased hydrophobic interactions .
Case Study 2: Peptide-Based Cancer Therapy
Another study explored the use of peptides containing this compound in cancer therapy. These peptides were designed to target specific cancer cell receptors and showed promise in inhibiting tumor growth in vitro and in vivo models .
Properties
IUPAC Name |
(2S)-3-(3,5-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-16-11-17(2)13-18(12-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSAOASBWBMFGU-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.